molecular formula C15H9ClN4OS B2846629 3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192556-49-2

3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2846629
CAS RN: 1192556-49-2
M. Wt: 328.77
InChI Key: LHOVQFTWIFGOGI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two carbon atoms, and one nitrogen atom. It also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of these rings could give this compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole and pyrazole rings in separate steps, followed by their connection via a carbon-carbon bond. The chlorophenyl and thiophenyl groups would likely be introduced via electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings would likely result in a planar structure, while the chlorophenyl and thiophenyl groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The oxadiazole and pyrazole rings might undergo reactions typical of heterocycles, such as nucleophilic substitution or addition reactions. The chlorophenyl and thiophenyl groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to "3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole" are synthesized to explore their structural properties. For example, the synthesis and crystallization of isostructural compounds have been studied for their potential applications in materials science and crystal engineering, highlighting the importance of precise structural characterization in designing molecules with desired physical properties (Kariuki et al., 2021).

Antimicrobial and Antitubercular Activities

These compounds have demonstrated significant biological activities, including antimicrobial and antitubercular effects. Research has shown that specific derivatives exhibit promising activity against pathogenic strains of bacteria and Mycobacterium tuberculosis, suggesting their potential as leads for developing new antimicrobial agents (Al-Tamimi et al., 2018), (Horrocks et al., 2013).

Anticancer and Antiangiogenic Effects

Novel derivatives have been explored for their anticancer and antiangiogenic properties. Studies indicate that these compounds can inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting their potential in cancer therapy (Chandrappa et al., 2010). The mechanism of action often involves apoptosis induction, highlighting the therapeutic potential of these molecules in targeting cancer cells and suppressing tumor angiogenesis.

Spectroscopic Analyses and Chemical Reactivity

The spectroscopic analysis and chemical reactivity of oxadiazole derivatives have been extensively studied, providing insights into their structural and electronic properties. These studies are crucial for understanding the interactions at the molecular level, potentially leading to the development of novel compounds with enhanced pharmacological or material properties (Al-Tamimi et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-10-5-3-9(4-6-10)14-17-15(21-20-14)12-8-11(18-19-12)13-2-1-7-22-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVQFTWIFGOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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